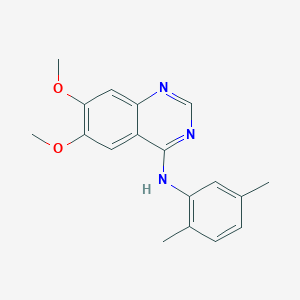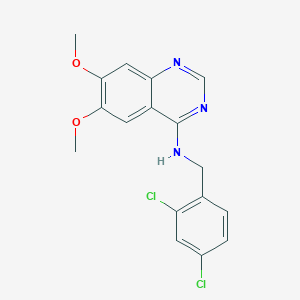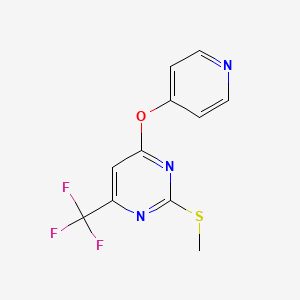![molecular formula C15H12N2O4S B3139802 2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)-1-ethanone CAS No. 477856-47-6](/img/structure/B3139802.png)
2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)-1-ethanone
Overview
Description
2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)-1-ethanone is a heterocyclic compound that contains a 1,3,4-oxadiazole ring, a furan ring, and a methoxyphenyl group. Compounds with 1,3,4-oxadiazole rings are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)-1-ethanone typically involves the reaction of 2-furyl hydrazine with carbon disulfide to form the 1,3,4-oxadiazole ring. This intermediate is then reacted with 4-methoxybenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, converting it into a more saturated heterocyclic system.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated heterocyclic compounds.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine: Potential anticancer properties due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)-1-ethanone involves its interaction with various molecular targets:
Molecular Targets: Enzymes such as lipoxygenases and cyclooxygenases, which are involved in inflammatory pathways.
Pathways Involved: Inhibition of these enzymes leads to reduced production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate: Similar structure but with an ethyl ester group instead of the methoxyphenyl group.
2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide: Similar structure but with an acetamide group instead of the ethanone group.
Uniqueness
The presence of the methoxyphenyl group in 2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)-1-ethanone imparts unique electronic and steric properties, which can influence its biological activity and reactivity compared to similar compounds.
Properties
IUPAC Name |
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c1-19-11-6-4-10(5-7-11)12(18)9-22-15-17-16-14(21-15)13-3-2-8-20-13/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPZLPXDANARPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate](/img/structure/B3139734.png)


![N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]-2-thiophen-2-ylacetamide](/img/structure/B3139761.png)
![8-methyl-N'-[3-(trifluoromethyl)benzoyl]-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B3139772.png)
![8-methyl-N'-(2-thienylcarbonyl)-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B3139778.png)

![Methyl 2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}propanoate](/img/structure/B3139805.png)
![Ethyl 2-{4-[4-(4-chlorophenyl)-2-pyrimidinyl]phenoxy}acetate](/img/structure/B3139807.png)
![4-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B3139821.png)
![3-Fluorobenzyl 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B3139829.png)
![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 3,4-dimethoxybenzenesulfonate](/img/structure/B3139837.png)
![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate](/img/structure/B3139841.png)
